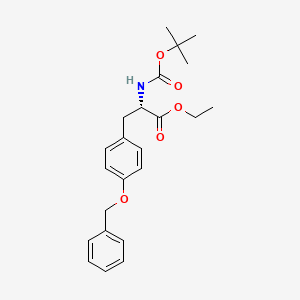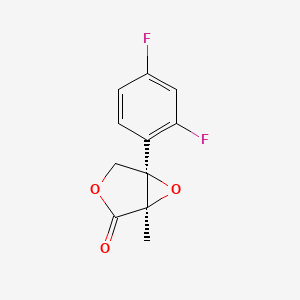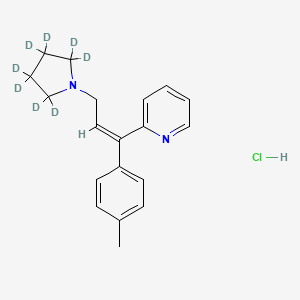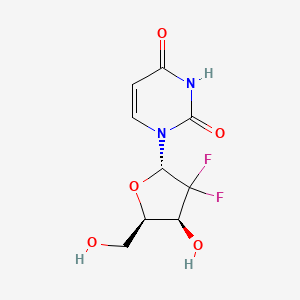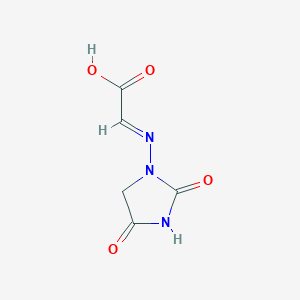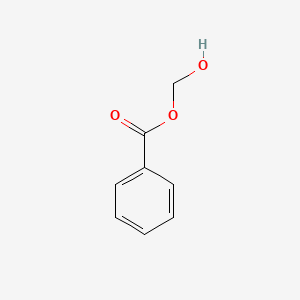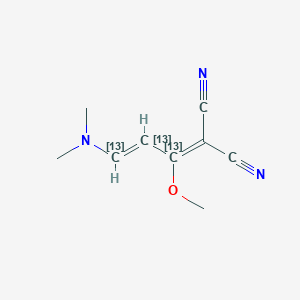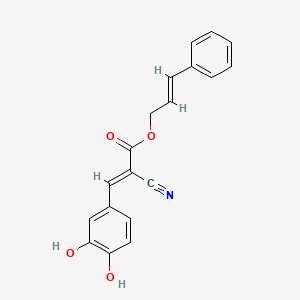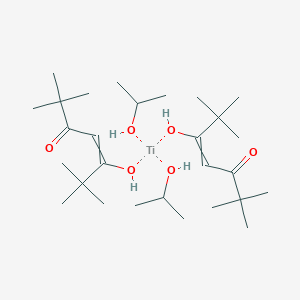![molecular formula C₁₉H₂₆FN₃O₈ B1147116 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine CAS No. 1341231-51-3](/img/structure/B1147116.png)
2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine” is a member of the class of cytidines and is a metabolite of the drug capecitabine . It has a molecular formula of C13H16FN3O6 .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with 5-flurocytosine, which is dissolved in anhydrous acetonitrile. Trifluoromethanesulfonic acid trimethylsilyl group and sodium iodide are added, and the mixture is stirred for 30 minutes. Then, 5-deoxidation triacetyl ribose is added, and the mixture is stirred for 3 hours at 0°C. The mixture is then filtered, and the filtrate is concentrated under reduced pressure. The residue is extracted with methylene dichloride and saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product is obtained by crystallization .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChIKey NWJBWNIUGNXJGO-RPULLILYSA-N . The compound has a molecular weight of 329.28 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 329.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 5 . The topological polar surface area is 121 Ų .Wissenschaftliche Forschungsanwendungen
Application in Nonlinear Optics
Scientific Field
This application falls under the field of Nonlinear Optics .
Summary of the Application
The compound is used to grow an organic nonlinear optical crystal, which has potential applications in the field of optoelectronics .
Methods of Application
The crystal is grown by a slow evaporation of solution method . The single crystal X-ray diffraction (XRD) study showed that the crystal lattice of the compound has a monoclinic structure with a non-centrosymmetric space group P12 1 1 .
Results or Outcomes
The functional group coordination was studied by FTIR spectroscopy. The UV-visible spectroscopy was used to study the linear optical properties of the grown crystal and thermal analyses were performed using TGA/DTA to confirm the thermal stability . The crystals subjected to AC and DC electrical studies, which shows that the AC conductivity of the grown crystal increases with increase in frequency, DC conductivity increases with increase in temperature .
Application in Cancer Treatment
Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
The compound is an intermediate for the preparation of capecitabine, a prodrug of 5-fluorouracil . Capecitabine is used as a second-line therapy for metastatic breast cancer, gastric, colorectal, bladder cancer and other solid malignancies .
Methods of Application
The compound is used as a key intermediate in the production of capecitabine . The preparation method of capecitabine intermediate comprises the step of innovatively using a trifluoromethanesulfonic acid trimethylsilyl ester catalyst as the silanization agent of 5-fluorocytosine .
Results or Outcomes
The method has the advantages of high yield and good quality, and the process is simple and easy to operate .
Application in Organic Materials
Scientific Field
This application falls under the field of Organic Materials .
Results or Outcomes
Application in Chemotherapy
Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
The compound is known as Capecitabine Impurity 2, is an impurity of Capecitabine . Capecitabine is a type of chemotherapy. It is used as a treatment for different types of cancer, including bowel cancer .
Methods of Application
The compound is used as a key intermediate in the production of capecitabine .
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R)-4-acetyloxy-5-[5-fluoro-4-(2-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O8/c1-6-9(2)8-28-19(27)22-16-13(20)7-23(18(26)21-16)17-15(31-12(5)25)14(10(3)29-17)30-11(4)24/h7,9-10,14-15,17H,6,8H2,1-5H3,(H,21,22,26,27)/t9?,10-,14-,15-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZMKYXKWMBTLS-HMSCALIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)COC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

